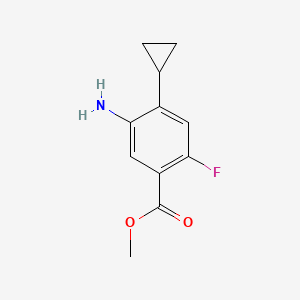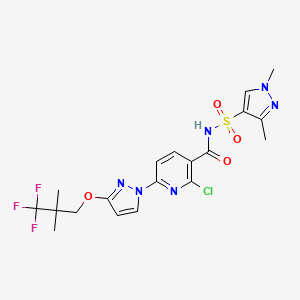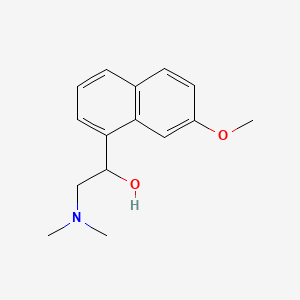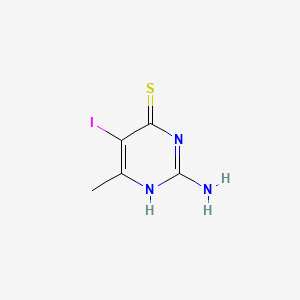
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- is a heterocyclic compound with the molecular formula C5H6IN3S It is characterized by the presence of an iodine atom, an amino group, and a thiol group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methyl-5-iodopyrimidine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen derivative of the compound.
Substitution: Various substituted pyrimidinethiol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activities makes it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methyl-5-iodopyrimidine: Lacks the thiol group but shares the pyrimidine core structure.
2-Amino-4-methyl-5-bromopyrimidine: Similar structure with a bromine atom instead of iodine.
2-Amino-4-methyl-5-chloropyrimidine: Contains a chlorine atom instead of iodine.
Uniqueness
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- is unique due to the presence of both the thiol and iodine groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. The thiol group allows for covalent interactions with proteins, while the iodine atom can participate in various substitution reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63732-01-4 |
|---|---|
Molekularformel |
C5H6IN3S |
Molekulargewicht |
267.09 g/mol |
IUPAC-Name |
2-amino-5-iodo-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H6IN3S/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |
InChI-Schlüssel |
QXDXJQCESHNQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=S)N=C(N1)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


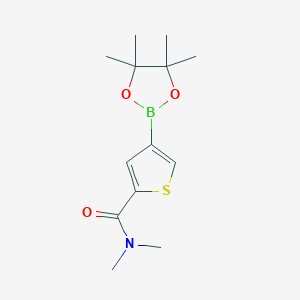
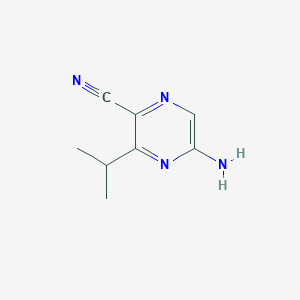

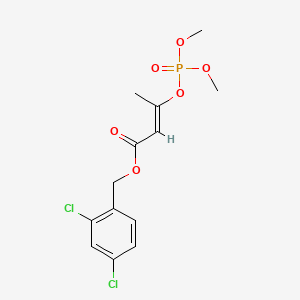
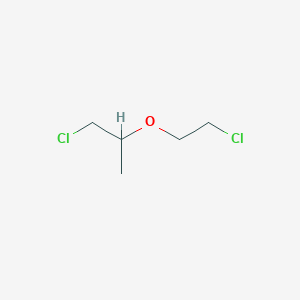
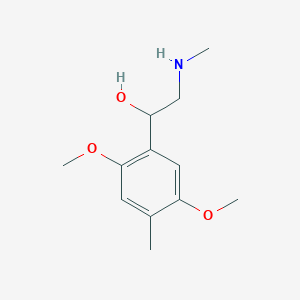
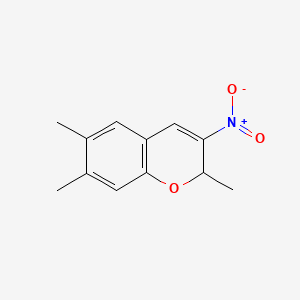
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)

